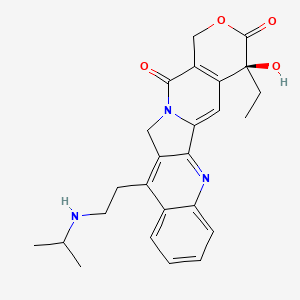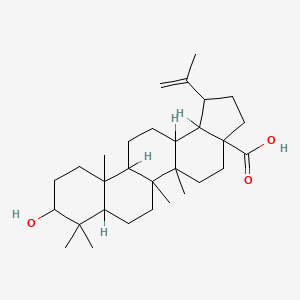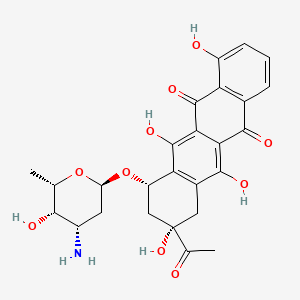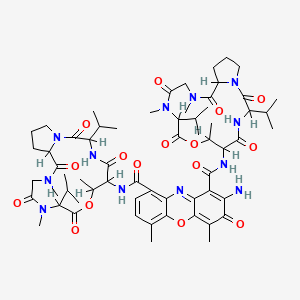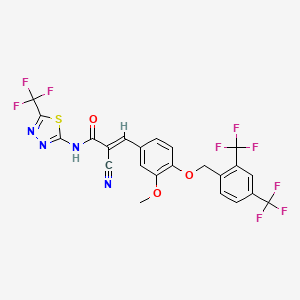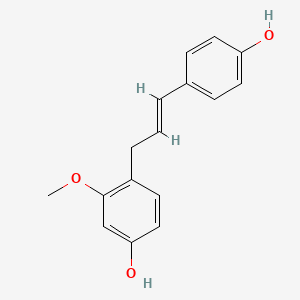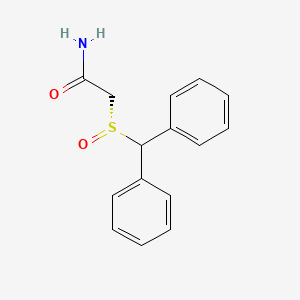
Armodafinil
Vue d'ensemble
Description
L’Armodafinil est un agent stimulant de l’éveil utilisé pour traiter la somnolence excessive causée par des affections telles que la narcolepsie, l’apnée obstructive du sommeil et le trouble du travail posté. Il s’agit du composé énantiopure du modafinil, ne comprenant que l’énantiomère ®. L’this compound a une demi-vie plus longue que le modafinil, ce qui le rend potentiellement plus efficace pour améliorer l’éveil .
Applications De Recherche Scientifique
Armodafinil has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of other compounds.
Biology: Studied for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Primarily used to treat sleep disorders; also researched for potential use in treating attention deficit hyperactivity disorder, chronic fatigue syndrome, and major depressive disorder.
Safety and Hazards
Armodafinil may cause serious side effects, including skin rashes serious enough to require hospitalization, unusual bleeding, skin sores or blistering, mouth sores, trouble swallowing, chest pain, uneven heartbeats, depression, anxiety, hallucinations, aggression, unusual thoughts or behavior, and suicidal thoughts . It is contraindicated in individuals who have had a rash or allergic reaction caused by this compound or Modafinil .
Orientations Futures
Armodafinil is currently FDA-approved to treat excessive daytime sleepiness associated with obstructive sleep apnea, narcolepsy, and shift work disorder. It is commonly used off-label to treat attention deficit hyperactivity disorder, chronic fatigue syndrome, and major depressive disorder, and has been repurposed as an adjunctive treatment for bipolar disorder . Future research may explore other potential uses and benefits of this compound.
Mécanisme D'action
L’Armodafinil favorise l’éveil en influençant plusieurs systèmes de neurotransmetteurs dans le cerveau. Il cible principalement le transporteur de dopamine, inhibant la recapture de la dopamine et augmentant ainsi les niveaux de dopamine extracellulaire. Cette action est considérée comme améliorant l’éveil et la vigilance. De plus, l’this compound peut affecter d’autres neurotransmetteurs tels que la noradrénaline, la sérotonine et l’histamine, contribuant à ses effets stimulants de l’éveil .
Analyse Biochimique
Biochemical Properties
Armodafinil plays a significant role in biochemical reactions related to wakefulness and alertness. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the dopamine transporter, where this compound inhibits dopamine reuptake, leading to increased extracellular dopamine levels . This interaction is crucial for its wakefulness-promoting effects. Additionally, this compound has been shown to interact with the norepinephrine transporter and the serotonin transporter, further contributing to its stimulant properties .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound increases the release of histamine in the hypothalamus, which is associated with wakefulness . It also modulates the activity of orexin neurons, which play a critical role in maintaining wakefulness and regulating sleep-wake cycles . These cellular effects contribute to the overall wakefulness-promoting properties of this compound.
Molecular Mechanism
This compound binds to the dopamine transporter and inhibits dopamine reuptake, leading to increased dopamine levels in the synaptic cleft . This action is believed to be a primary mechanism through which this compound promotes wakefulness. Additionally, this compound may inhibit the reuptake of norepinephrine and serotonin, further enhancing its stimulant effects . These interactions result in increased neurotransmitter levels, which contribute to its wakefulness-promoting properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its stability and long duration of action. Studies have shown that this compound has a half-life of approximately 15 hours, allowing it to maintain its wakefulness-promoting effects for an extended period . Over time, this compound undergoes metabolic processes such as hydrolytic deamidation, S-oxidation, and aromatic ring hydroxylation . These metabolic pathways contribute to its stability and prolonged effects in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to promote wakefulness and increase locomotor activity without significant adverse effects . At higher doses, this compound may cause toxic or adverse effects, including increased heart rate, hypertension, and potential neurotoxicity . These dosage-dependent effects highlight the importance of careful dosage management in both clinical and research settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. It undergoes hydrolytic deamidation, S-oxidation, and aromatic ring hydroxylation, with subsequent glucuronide conjugation of the hydroxylated products . The primary enzymes involved in these metabolic pathways include cytochrome P450 (CYP) 3A4/5 . These metabolic processes are essential for the elimination and clearance of this compound from the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream . This compound is also known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The distribution of this compound within the brain is crucial for its wakefulness-promoting properties.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the synaptic cleft, where it interacts with neurotransmitter transporters . This compound does not appear to have specific targeting signals or post-translational modifications that direct it to specific organelles. Its activity is mainly associated with its interactions with neurotransmitter transporters and receptors in the synaptic cleft .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’Armodafinil est synthétisé par un processus en plusieurs étapes à partir du benzhydrol. Les étapes clés comprennent :
Oxydation du benzhydrol : Le benzhydrol est oxydé en benzhydryl sulfoxyde à l’aide d’un oxydant tel que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Formation de sulfinylacetamide : Le benzhydryl sulfoxyde est ensuite mis à réagir avec le chlorure de chloroacétyle en présence d’une base telle que la triéthylamine pour former le ®-2-(benzhydrylsulfinyl)acétamide.
Méthodes de production industrielle : La production industrielle d’this compound suit des voies de synthèse similaires, mais à plus grande échelle, avec une optimisation du rendement et de la pureté. Le processus implique un contrôle strict des conditions de réaction et des étapes de purification pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : L’Armodafinil peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfoxyde.
Réduction : Le groupe sulfoxyde peut être réduit en sulfure dans des conditions spécifiques.
Substitution : Le groupe acétamide peut participer à des réactions de substitution, en particulier en milieu acide ou basique.
Réactifs et conditions courants :
Oxydation : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Substitution : Catalyseurs acides ou basiques, tels que l’acide chlorhydrique ou l’hydroxyde de sodium.
Principaux produits :
Oxydation : Formation de dérivés sulfones.
Réduction : Formation de dérivés sulfures.
Substitution : Différents dérivés d’acétamide substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
L’this compound a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction chiral dans la synthèse d’autres composés.
Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs et ses propriétés neuroprotectrices potentielles.
Médecine : Principalement utilisé pour traiter les troubles du sommeil ; également étudié pour son utilisation potentielle dans le traitement du trouble déficitaire de l’attention avec hyperactivité, du syndrome de fatigue chronique et de la dépression majeure.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence en chimie analytique.
Comparaison Avec Des Composés Similaires
Composés similaires :
Modafinil : Le mélange racémique d’Armodafinil et de son énantiomère (S). Le modafinil a une demi-vie plus courte que l’this compound.
Adrafinil : Un promédicament du modafinil, qui est métabolisé dans le foie pour produire du modafinil.
Méthylphénidate : Un stimulant utilisé pour traiter le trouble déficitaire de l’attention avec hyperactivité et la narcolepsie, avec un mécanisme d’action différent impliquant l’inhibition de la recapture de la dopamine et de la noradrénaline.
Unicité de l’this compound : La demi-vie plus longue de l’this compound procure une éveil et une vigilance soutenus, ce qui le rend particulièrement efficace pour les affections nécessitant des périodes prolongées d’éveil. Son action sélective sur le transporteur de dopamine avec des effets minimes sur d’autres systèmes de neurotransmetteurs réduit le risque d’effets secondaires généralement associés aux autres stimulants.
Propriétés
IUPAC Name |
2-[(R)-benzhydrylsulfinyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGHCGITMMYXAQ-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@](=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920667 | |
| Record name | Armodafinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Nuvigil (armodafinil) is a single-isomer of modafini. The exact mechanism of action is unknown. Armodafinil belongs to a class of drugs known as eugeroics, which are stimulants that provide long-lasting mental arousal. Pharmacologically, armodafinil does not bind to or inhibit several receptors and enzymes potentially relevant for sleep/wake regulation. Armodafinil is not a direct- or indirect-acting dopamine receptor agonist. However, in vitro, both armodafinil and modafinil bind to the dopamine transporter and inhibit dopamine reuptake. [Medilexicon] | |
| Record name | Armodafinil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06413 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
112111-43-0 | |
| Record name | (-)-Modafinil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112111-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Armodafinil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Armodafinil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06413 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Armodafinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-2R-[(Diphenylmethyl)sulfinyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARMODAFINIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V63XWA605I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
